1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene
Brand Name: Vulcanchem
CAS No.: 39969-29-4
VCID: VC3705372
InChI: InChI=1S/C19H20O/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20-4-2/h6-9,12-15H,3-5H2,1-2H3
SMILES: CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Molecular Formula: C19H20O
Molecular Weight: 264.4 g/mol

1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene

CAS No.: 39969-29-4

Cat. No.: VC3705372

Molecular Formula: C19H20O

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene - 39969-29-4

Specification

CAS No. 39969-29-4
Molecular Formula C19H20O
Molecular Weight 264.4 g/mol
IUPAC Name 1-ethoxy-4-[2-(4-propylphenyl)ethynyl]benzene
Standard InChI InChI=1S/C19H20O/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20-4-2/h6-9,12-15H,3-5H2,1-2H3
Standard InChI Key BVYDYACXLFCGSJ-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Canonical SMILES CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC

Introduction

Chemical Identity and Nomenclature

1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene is known by several synonyms in scientific literature, reflecting its structural characteristics and applications in different fields.

Basic Identification

The compound 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene is identified by the CAS Registry Number 39969-29-4, which serves as its unique identifier in chemical databases and literature . This identification system enables researchers to accurately track and reference the compound across various scientific publications and databases.

Alternative Nomenclature

The compound is also known by several alternative names, including:

  • 4'-Propyl-4-ethoxytolan

  • Propyl p-ethoxydiphenylacetylene

  • 1-Ethoxy-4-[(4-propylphenyl)ethynyl]benzene

  • 1-(4-ethoxyphenyl)-2-(4-n-propylphenyl)acetylene

Each of these names highlights different structural aspects of the molecule, with some emphasizing the tolan (diphenylacetylene) backbone while others focus on the substituent groups.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene is crucial for predicting its behavior in different environments and applications.

Structural Characteristics

1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene features a linear arrangement with two aromatic rings connected by an acetylenic bridge (C≡C triple bond). The compound contains an ethoxy group (-OCH₂CH₃) attached to one of the benzene rings and a propyl chain (-CH₂CH₂CH₃) on the other benzene ring. This structural arrangement contributes to its distinct chemical and physical properties .

Fundamental Properties

The fundamental physical and chemical properties of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₉H₂₀O
Molecular Weight264.368 g/mol
Monoisotopic Mass264.151415
Physical StateSolid at room temperature-
Chemical ClassificationAlkynylbenzene-

The molecular structure contains a total of 19 carbon atoms, 20 hydrogen atoms, and one oxygen atom, resulting in its molecular formula of C₁₉H₂₀O . This composition contributes to the compound's stability and reactivity patterns.

Synthesis Methods

The synthesis of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene typically involves coupling reactions that form the central acetylenic bridge between the two aromatic rings.

Palladium-Catalyzed Coupling

The most common approach for synthesizing 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene involves palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction typically uses 4-ethoxyphenylacetylene and 4-propylbenzene derivatives as starting materials. The reaction proceeds under controlled conditions, often requiring a palladium catalyst, copper(I) co-catalyst, and a base such as triethylamine .

Alternative Synthetic Routes

While Sonogashira coupling represents the most direct approach, alternative synthetic strategies may involve:

  • Wittig-type reactions followed by elimination steps

  • Transition-metal-catalyzed alkynylation of aryl halides

  • Sequential coupling reactions starting from simpler building blocks

These alternative approaches may be preferred depending on the availability of starting materials and specific requirements for product purity or scale-up considerations.

Applications and Research Areas

1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene has found applications in several fields, primarily due to its unique structural features and physical properties.

Materials Science Applications

The compound's rigid, linear structure makes it valuable in materials science applications, particularly in the development of:

Liquid Crystal Technology

The rod-like molecular shape of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene makes it suitable for liquid crystal applications. The ethoxy and propyl substituents can influence the mesogenic properties, potentially enhancing the performance of liquid crystal displays (LCDs). These structural features contribute to the compound's ability to orient in electric fields, a property essential for display technologies .

Polymer Science

The acetylenic bridge in 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene can be incorporated into polymer backbones to create materials with enhanced thermal and mechanical properties. The rigid rod-like structure can increase the glass transition temperature and mechanical strength of resulting polymers, making them suitable for specialized applications requiring high-performance materials.

Chemical Intermediates

As a versatile intermediate, 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene can be further functionalized through various chemical reactions:

  • Additions to the triple bond to create new carbon-carbon bonds

  • Substitution reactions on the aromatic rings

  • Modifications of the ethoxy or propyl groups to introduce new functional groups

This versatility makes it valuable in multi-step synthesis routes toward more complex target molecules, particularly in pharmaceutical development.

GHS SymbolSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH315-H319-H413P264-P273

The hazard statements indicate that the compound:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H413: May cause long-lasting harmful effects to aquatic life

Comparison with Similar Compounds

Understanding how 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene relates to similar compounds provides valuable context for researchers working in this area.

Structural Analogues

Several compounds share structural similarities with 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene, with variations in substituent groups:

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene

This compound (CAS: 184161-94-2) differs from 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene by having a methyl group (-CH₃) instead of an ethoxy group (-OCH₂CH₃). The molecular formula is C₁₈H₁₈ with a molecular weight of 234.3 g/mol . The absence of the oxygen atom results in different electronic properties and polarity compared to 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene.

Comparative Properties

The following table compares key properties of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene with its structural analogues:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureDistinctive Property
1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzeneC₁₉H₂₀O264.368Ethoxy groupHigher polarity due to oxygen atom
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzeneC₁₈H₁₈234.3Methyl groupLess polar, more lipophilic
Various tolans with different substituentsVariesVariesDifferent end-group substitutionsProperties vary with substitution pattern

These structural differences result in variations in physical properties, reactivity patterns, and potential applications in different fields.

Current Research Trends

Research involving 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene continues to evolve, with several emerging areas of interest.

Structure-Property Relationships

Ongoing research focuses on understanding how structural modifications to the basic framework of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene affect its physical and chemical properties. This includes:

  • Effects of varying the alkoxy chain length (beyond ethoxy)

  • Impact of different substituents on the optical properties

  • Relationship between molecular structure and crystal packing arrangements

These structure-property investigations provide valuable insights for designing new materials with tailored characteristics for specific applications.

Advanced Materials Applications

Recent research has explored the potential of 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene and related compounds in advanced materials applications:

  • Organic electronics and photovoltaics, leveraging the extended π-conjugation

  • Molecular sensors and switches, utilizing the rigid linear structure

  • Self-assembled monolayers and supramolecular architectures

The unique structural features of this compound make it an interesting candidate for these emerging technologies.

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